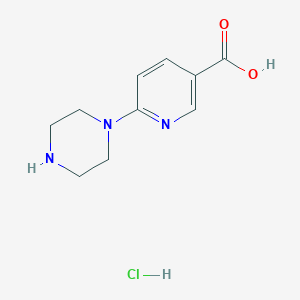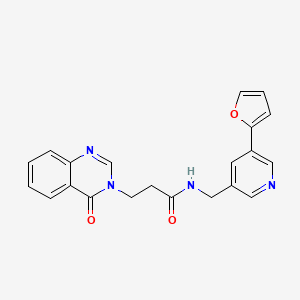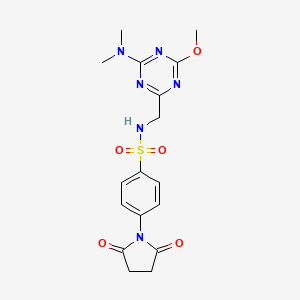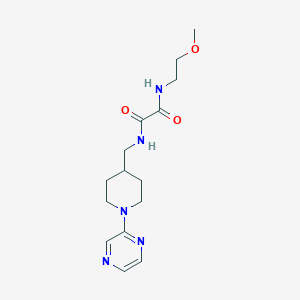![molecular formula C20H22ClN3O6S B2992767 {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate CAS No. 1197861-73-6](/img/structure/B2992767.png)
{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate is a complex organic compound. It features a unique combination of functional groups and structural elements, making it noteworthy in various scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions:
One common synthetic route begins with the preparation of the 2-chloropyridine-4-carboxylate moiety.
Concurrently, the {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl} segment can be synthesized via a separate pathway.
Industrial Production Methods:
Scaling up this synthesis typically involves optimizing reaction conditions such as temperature, pressure, and solvent choice.
Utilization of continuous flow reactors enhances yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
The compound is prone to substitution reactions due to the presence of the chloropyridine group.
Oxidation and reduction reactions are also feasible, depending on the specific moieties involved.
Common Reagents and Conditions:
Substitution reactions: Frequently employ nucleophiles under basic or mildly acidic conditions.
Oxidation: Mild oxidizing agents like hydrogen peroxide or stronger ones like potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reducing agents like lithium aluminum hydride.
Major Products Formed:
Substitution reactions typically yield derivatives with altered electronic properties.
Oxidation may produce oxygenated by-products, while reduction leads to deoxygenated compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biochemical interactions and effects.
Medicine: Explored for its therapeutic potential, particularly in targeting specific pathways.
Industry: Employed in creating specialized materials and as a component in high-performance formulations.
Mechanism of Action
The compound exerts its effects through specific molecular interactions with target proteins or enzymes.
Pathways involved often relate to its structural features, enabling it to fit into particular binding sites or catalytic centers.
Comparison with Similar Compounds
Compounds like {[4-Methoxy-3-(piperidine-1-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-4-carboxylate share some structural features but differ in their overall architecture and reactivity profiles.
Hope that gives you a clear picture of this fascinating compound! Any of these areas you'd like to dive deeper into?
Properties
IUPAC Name |
[2-(4-methoxy-3-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 2-chloropyridine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClN3O6S/c1-29-16-6-5-15(12-17(16)31(27,28)24-9-3-2-4-10-24)23-19(25)13-30-20(26)14-7-8-22-18(21)11-14/h5-8,11-12H,2-4,9-10,13H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZPBNVMFVUKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CC(=NC=C2)Cl)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClN3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-1-(4-methoxyphenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2992685.png)
![(E)-N-(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)-2-(4-chlorophenyl)ethenesulfonamide](/img/structure/B2992686.png)




![1-(3-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)methanesulfonamide](/img/structure/B2992697.png)

![6-Methyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2992699.png)
![(E)-3-(2-fluorophenyl)-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acrylamide](/img/structure/B2992700.png)



